2-(4-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile
Description
Properties
Molecular Formula |
C11H8FN3O |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C11H8FN3O/c1-14-11-9(6-13)15-10(16-11)7-2-4-8(12)5-3-7/h2-5,14H,1H3 |
InChI Key |
XWEWZPLJBGHJKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Addition of the Methylamino Group: This can be done through reductive amination or other suitable methods.
Incorporation of the Carbonitrile Group: This step typically involves the use of cyanating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 2-(4-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile exhibit significant anticancer properties. A study conducted by the National Cancer Institute evaluated various oxazole derivatives for their antitumor activity. The results indicated that these compounds could inhibit the growth of several cancer cell lines, with some derivatives showing IC50 values in the nanomolar range, suggesting potent cytotoxic effects against tumor cells .
Case Study:
A synthesized oxazole derivative was tested against a panel of approximately sixty cancer cell lines, revealing a mean growth inhibition (GI) value of 15.72 µM. This suggests that the compound has potential as an antitumor agent in further drug development .
Antimicrobial Properties
Oxazole derivatives have also been investigated for their antimicrobial activities. A related study highlighted that certain oxazole compounds demonstrated significant antibacterial and antifungal effects against various microbial strains. The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of metabolic pathways critical for survival .
Data Table: Antimicrobial Activity of Oxazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Fluorophenyl)... | Mycobacterium smegmatis | 6.25 µg/ml |
| 2-(4-Fluorophenyl)... | Pseudomonas aeruginosa | 12.5 µg/ml |
| 2-(4-Fluorophenyl)... | Candida albicans | 15 µg/ml |
Neurological Applications
Recent studies have suggested that oxazole derivatives may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms proposed include modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study:
A derivative similar to this compound was evaluated in animal models for its neuroprotective properties. The findings indicated a notable improvement in cognitive function and a reduction in neuroinflammation markers, indicating its potential as a therapeutic agent for neurological disorders .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Oxazole-4-carbonitrile Family
Several structurally related oxazole-4-carbonitriles have been synthesized and studied. Key differences lie in substituent groups, which influence physicochemical properties and biological activities.
Table 1: Structural and Functional Comparison of Oxazole-4-carbonitrile Derivatives
Substituent Effects on Bioactivity
- Fluorophenyl Group: The 4-fluorophenyl moiety in the target compound and analogues (e.g., ) enhances aromatic interactions in biological targets. Fluorine’s electronegativity improves membrane permeability compared to non-halogenated phenyl groups .
- Amino Groups: Methylamino (target compound) vs. cyclopropylamino () or morpholino () substituents alter hydrogen-bonding capacity. Methylamino’s smaller size may favor penetration into hydrophobic pockets, while bulkier groups like cyclopropylamino improve selectivity .
- Nitrile Position : The nitrile at position 4 is conserved across analogues, suggesting its critical role in stabilizing molecular conformations via dipole interactions .
Physicochemical Properties
- Melting Points: Methylamino-substituted oxazoles (e.g., compound 8 in ) exhibit lower melting points (69–71°C) compared to morpholino derivatives (e.g., ), which likely have higher melting points due to increased hydrogen bonding .
- Solubility : Chloropropyl or piperazinyl substituents () enhance aqueous solubility, whereas fluorophenyl groups increase lipid solubility .
Biological Activity
The compound 2-(4-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile is a novel oxazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fluorophenyl group and a methylamino substituent on the oxazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 219.22 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P | 2.5 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of oxazole have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study : A study evaluated the antibacterial activity of several oxazole derivatives, revealing that modifications at the 4-position of the phenyl ring significantly enhanced activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0048 to 0.0195 mg/mL against E. coli and Bacillus mycoides .
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence suggesting that oxazole derivatives may possess anticancer properties. A study focusing on the inhibition of human neuroblastoma cells found that certain oxazole derivatives demonstrated potent activity by inducing apoptosis in cancer cells.
Research Findings : The compound this compound was tested in vitro against neuroblastoma SH-SY5Y cells and showed significant cytotoxicity with an IC50 value in the low micromolar range .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of oxazole derivatives. Research indicates that these compounds may modulate neuroinflammatory pathways and protect against neuronal cell death.
Mechanism of Action : Preliminary investigations suggest that the neuroprotective mechanisms may involve the inhibition of specific enzymes linked to oxidative stress and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the fluorophenyl and methylamino groups can significantly influence potency and selectivity.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and potency against bacteria |
| Methylamino Group | Enhances interaction with biological targets |
| Positioning on Oxazole | Critical for binding affinity |
Q & A
What are the optimal synthetic routes for 2-(4-Fluorophenyl)-5-(methylamino)-1,3-oxazole-4-carbonitrile?
Basic Research Question
The synthesis typically involves cyclization and functionalization steps. A common approach includes:
- Step 1: Formation of the oxazole ring via condensation of 4-fluorobenzaldehyde derivatives with methylamine-containing precursors.
- Step 2: Introduction of the carbonitrile group using cyanation agents (e.g., KCN/CuCN) under controlled conditions.
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.
Key Considerations:
- Reaction temperatures (80–120°C) and catalysts (e.g., Pd for cross-coupling) significantly impact yield .
- Substituent positioning (e.g., fluorophenyl vs. chlorophenyl analogs) may require tailored solvents (DMF, THF) .
Which spectroscopic techniques are most effective for confirming the structure of this compound?
Basic Research Question
Primary Methods:
NMR Spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and methylamino groups (δ 2.5–3.0 ppm).
- ¹³C NMR: Confirms nitrile carbon (δ 115–120 ppm) and oxazole ring carbons .
HRMS: Validates molecular weight (calc. for C₁₁H₉FN₃O: 218.0722) .
IR Spectroscopy: Detects nitrile stretch (~2200 cm⁻¹) and NH bending (~1600 cm⁻¹) .
Table 1: Representative Spectroscopic Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.6 (m, 4H, Ar-F), δ 2.9 (s, 3H, NHCH₃) | |
| HRMS | [M+H]⁺ = 219.0795 (obs.) |
How can computational methods predict the biological activity of this compound?
Advanced Research Question
Methodology:
- Molecular Docking: Use software (AutoDock, Schrödinger) to simulate binding to targets (e.g., kinases, GPCRs).
- Example: Analogous oxazole derivatives show affinity for cancer-related enzymes (IC₅₀ < 10 µM) via hydrophobic interactions .
- QSAR Models: Correlate substituent electronegativity (e.g., fluorine) with activity. Fluorine enhances binding via polar interactions .
Challenges:
- False positives may arise if tautomeric forms (e.g., oxazole vs. oxazolone) are not considered .
What strategies address low solubility during in vitro testing?
Advanced Research Question
Solutions:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Salt Formation: React with HCl or trifluoroacetate to improve bioavailability.
- Nanoformulations: Encapsulate in liposomes or PEGylated carriers to increase stability .
Data Note:
- Analogous compounds show 10–50x solubility improvement with β-cyclodextrin .
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
Root Causes:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (IC₅₀ vs. EC₅₀).
- Structural Analogs: Activity discrepancies may arise from minor substituent changes (e.g., 4-fluorophenyl vs. 3-fluorophenyl) .
Resolution Workflow:
Validate assays using positive controls (e.g., doxorubicin for cytotoxicity).
Compare logP and pKa values to assess membrane permeability differences .
What are the challenges in crystallizing this compound for X-ray analysis?
Advanced Research Question
Key Issues:
- Polymorphism: Multiple crystal forms may arise due to flexible methylamino and nitrile groups.
- Crystallization Conditions: Optimize using vapor diffusion (e.g., ethanol/water mixtures) at 4°C .
Tools:
- SHELXL: Refine structures with high-resolution data (R-factor < 0.05) .
- CrysAlisPro: Collect data with low mosaicity (<0.5°) .
How does the fluorophenyl group influence electronic properties?
Advanced Research Question
Impact:
- Electron-Withdrawing Effect: Fluorine increases oxazole ring electron deficiency, enhancing reactivity toward nucleophiles.
- Spectroscopic Shifts: ¹⁹F NMR shows δ -110 to -115 ppm, correlating with ring polarization .
Table 2: Substituent Effects on Reactivity
| Substituent | Reaction Rate (k, s⁻¹) | Reference |
|---|---|---|
| 4-Fluorophenyl | 2.3 × 10⁻³ | |
| 4-Chlorophenyl | 1.8 × 10⁻³ |
What are the stability profiles under varying pH conditions?
Advanced Research Question
Findings:
- Acidic Conditions (pH < 3): Rapid degradation via nitrile hydrolysis to amides.
- Neutral/Basic Conditions (pH 7–9): Stable for >48 hours at 25°C .
Recommendations:
- Store lyophilized powder at -20°C in inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
